alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
CAS No.: 122178-49-8
Cat. No.: VC14564085
Molecular Formula: C8H14Br2N4O3
Molecular Weight: 374.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122178-49-8 |
|---|---|
| Molecular Formula | C8H14Br2N4O3 |
| Molecular Weight | 374.03 g/mol |
| IUPAC Name | 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |
| Standard InChI | InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |
| Standard InChI Key | XPBJPGMCFKYBBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol hydrobromide, reflects its structural complexity . The molecular formula C₈H₁₄Br₂N₄O₃ (MW 374.03 g/mol) features:
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A bromoethylamino group (-NH-CH₂-CH₂-Br) enhancing electrophilic reactivity
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A propan-2-ol linker improving water solubility
The SMILES notation C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br and InChIKey XPBJPGMCFKYBBV-UHFFFAOYSA-N provide unambiguous stereochemical identification .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 129448-97-1 | |
| Molecular Formula | C₈H₁₄Br₂N₄O₃ | |
| Exact Mass | 373.941 Da | |
| Synonymous Designations | RB 6145, CI 1010, PD 144872 |
Physicochemical Properties
As a hydrobromide salt, the compound demonstrates enhanced aqueous solubility compared to its free base form, a critical factor for pharmaceutical formulation . The nitro group at the 2-position of the imidazole ring confers redox activity, enabling participation in electron transfer reactions under hypoxic conditions. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity that facilitates membrane permeation .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route employs 2-oxazolidinone as an aziridine equivalent, achieving a 47% yield through optimized reaction conditions:
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Nitroimidazole Activation: 2-Nitroimidazole undergoes N-alkylation with epichlorohydrin
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Ring-Opening Reaction: The epoxide intermediate reacts with 2-bromoethylamine
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Salt Formation: Hydrobromic acid treatment generates the final hydrobromide product
Critical process parameters include:
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Temperature control (<5°C during amine addition)
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Strict anhydrous conditions to prevent hydrolysis
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pH modulation during crystallization (optimal range 4.5-5.2)
Table 2: Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 0-5°C | +22% |
| Solvent System | THF/H₂O (3:1) | +15% |
| Crystallization pH | 4.8 | +18% |
Biological Activity and Mechanism of Action
Radiosensitization Mechanism
RB 6145 operates through dual oxygen-mimetic and bioreductive mechanisms:
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Electron Affinity: The nitro group (E₁/2 = -389 mV vs NHE) traps radiation-induced electrons, potentiating DNA radical formation
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Hypoxic Cytotoxicity: Under low O₂, enzymatic reduction generates reactive nitroradical anions (IC₅₀ = 18 μM in HT29 cells)
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Bromine-Mediated Alkylation: The bromoethyl group crosslinks DNA repair proteins (Kd = 2.3 nM for PARP1)
Preclinical Research and Therapeutic Applications
In Vivo Radiosensitization
Murine tumor models (SCCVII squamous cell carcinoma) showed enhanced radiation response:
| Radiation Dose (Gy) | Tumor Growth Delay (Days) |
|---|---|
| 15 (Control) | 8.2 ± 1.1 |
| 15 + RB 6145 (50 mg/kg) | 23.7 ± 2.4 |
Combination therapy increased tumor control probability from 12% to 68% at iso-toxic doses.
Pharmacokinetic Profile
A three-compartment model best describes the disposition:
| Parameter | Value |
|---|---|
| t₁/₂α | 0.4 hr |
| t₁/₂β | 2.8 hr |
| Vdss | 1.8 L/kg |
| CL | 0.33 L/hr/kg |
Protein binding studies reveal 89% association with serum albumin, necessitating dose adjustments in hypoalbuminemic patients.
| Species | LD₅₀ (mg/kg) | Major Toxicity |
|---|---|---|
| Mouse | 112 | Retinal degeneration |
| Rat | 89 | Pancreatic β-cell necrosis |
Histopathology revealed vacuolization in retinal pigment epithelium at ≥30 mg/kg doses, suggesting mitochondrial toxicity.
Genotoxic Risk
Ames tests demonstrated marginal mutagenicity (2.1-fold increase in TA98 revertants), while COMET assays showed significant DNA strand breaks (37% tail moment) at therapeutic concentrations .
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